molecular formula C36H28F12P2S3 B1582992 Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) CAS No. 74227-35-3

Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate)

Cat. No. B1582992
CAS RN: 74227-35-3
M. Wt: 846.7 g/mol
InChI Key: YLVPBWWLXQQGJS-UHFFFAOYSA-N
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Description

“Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate)” is an organic compound with the formula C36H28F12P2S3 . It is also known by other names such as “(Sulfanediyldibenzene-4,1-diyl)bis (diphenylsulfonium) dihexafluorophosphate” and "(Thiodi-4,1-phenylene)bis [diphenylsulfonium, bis [hexafluorophosphate (1-)]" .


Molecular Structure Analysis

The molecular structure of this compound consists of 36 carbon atoms, 28 hydrogen atoms, 12 fluorine atoms, 2 phosphorus atoms, and 3 sulfur atoms . The exact structure is not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Odorless Derivatives Synthesis : Bis[4-(trimethylsilyl)phenyl]diselenide and bis[4-(trimethylsilyl)phenyl]disulfide have been identified as odorless equivalents of commonly used diphenyl diselenide and diphenyl disulfide. They are useful in the preparation of odorless selenium compounds and demonstrate similar reactivity patterns to their phenyl derivatives (Patra et al., 2005).

Polymerization and Material Science

  • Oxidative Polymerization : The electrophilic reaction of phenyl bis(phenylthio) sulfonium cation, a homogeneous structure of the cation, with anisole facilitates the efficient formation of 4-phenylthioanisole and diphenyl disulfide as a by-product in the oxidative polymerization process (Tsuchida et al., 1994).
  • Thermolysis for Polymer Synthesis : Thermolysis of diphenyl disulfide in the presence of iodoarenes yields unsymmetric diaryl sulfides, a new reaction utilized for the synthesis of high molecular weight poly(phenylene sulfide) and poly(naphthylene sulfide)s (Wang & Hay, 1992).

Catalytic and Chemical Applications

  • Photopolymerization Processes : The photopolymerization of certain epoxy compounds, when initiated with dual-function sulfonium salts like bis[4(diphenylsulfonio)-phenyl] sulfide-bishexafluoroantimonate, exhibits higher rate constants and degrees of polymerization, highlighting its efficiency as a photoinitiator (Lazauskaitė et al., 2000).

Other Applications

  • Sulfur(VI) Fluorides Synthesis : A crystalline, shelf-stable reagent has been designed for the synthesis of sulfur(VI) fluorides, demonstrating its utility in synthesizing a variety of aryl fluorosulfates and sulfamoyl fluorides under mild conditions (Zhou et al., 2018).

Safety And Hazards

This compound may cause sensitization by skin contact. It is irritating to eyes, respiratory system, and skin. It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;dihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28S3.2F6P/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;2*1-7(2,3,4,5)6/h1-28H;;/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVPBWWLXQQGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28F12P2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00995700
Record name [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) bis[hexafluoridophosphate(1-)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

846.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate)

CAS RN

74227-35-3
Record name Sulfonium, S,S'-(thiodi-4,1-phenylene)bis[S,S-diphenyl-, hexafluorophosphate(1-) (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) bis[hexafluoridophosphate(1-)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A mixture of: thiobis(4,1-phenylene)-S,S,S',S'-tetraphenyldisulfonium bishexafluorophosphate; diphenyl(4-phenylthiophenyl)sulfonium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.658
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sulfonium, (thiodi-4,1-phenylene)bis[diphenyl-, bis[hexafluorophosphate(1-)]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
WR Watt, HT Hoffman Jr, H Pobiner… - Journal of Polymer …, 1984 - Wiley Online Library
Efforts to prepare triphenylsulfonium hexafluorophosphate by metathesis between commercially available “triphenylsulfonium chloride” and potassium hexafluorophosphate failed to …
Number of citations: 43 onlinelibrary.wiley.com
T Nishikubo, A Kameyama, K Tsutsui… - Journal of Polymer …, 1999 - Wiley Online Library
New photoreactive p‐methylcalix[6]arene (MCA) derivatives containing cationically polymerizable groups such as propargyl ether (calixarene 1), allyl ether (calixarene 2), and ethoxy …
Number of citations: 60 onlinelibrary.wiley.com
S Minegishi, T Otsuka, A Kameyama… - Journal of Polymer …, 2005 - Wiley Online Library
Phosphorus‐containing vinyl ether monomers and 1‐propenyl ether monomers were prepared by the regioselective addition reaction of glycidyl vinyl ether (GVE) or 1‐propenyl glycidyl …
Number of citations: 9 onlinelibrary.wiley.com
T Nishikubo, A Kameyama, K Tsutsui… - Journal of Polymer …, 2001 - Wiley Online Library
Calixarene derivatives 1a, 1b, and 1c containing pendant tert‐butoxycarbonyl (t‐BOC) groups were synthesized in 81, 93, and 83% yields, respectively, by the reaction of C‐methylcalix[…
Number of citations: 31 onlinelibrary.wiley.com
T Nishikubo, A Kameyama… - Journal of Polymer …, 2001 - Wiley Online Library
New photoreactive calixarene derivatives containing cationically polymerizable pendant oxetane groups (calixarenes 1a,b, 2a,b, and 3a,b) were synthesized in good yields by the …
Number of citations: 36 onlinelibrary.wiley.com
LK Kostanski, YM Kim, JF Macgregor… - Designed monomers …, 2007 - Taylor & Francis
Photoinitiated cationic polymerization is useful wherever the lack of oxygen inhibition, low shrinkage and formation of polymers with good adhesion properties are essential. Rates and …
Number of citations: 7 www.tandfonline.com
L Niimi, K Shiino, S Hiraoka, T Yokozawa - Macromolecules, 2002 - ACS Publications
Polyethers with the allenyl side chains were synthesized by the simultaneous acid-catalyzed reaction of dialdehydes 1, alkylene bis(trimethylsilyl) ethers 2, and 1-trimethylsilyl-2-butyne (…
Number of citations: 14 pubs.acs.org
T Nishikubo, A Kameyama - 1999 - osti.gov
Photoreactive calix(n)arenes containing radical polymerizable (meth)acrylate groups, and catatonically polymerizable vinyl ether, propargyl ether, oxirane and oxetane groups were …
Number of citations: 2 www.osti.gov
T Nishikubo, A Kameyama, H Kudo… - Journal of Polymer …, 2002 - Wiley Online Library
New photoreactive calixarene derivatives containing spiro ortho ester groups (calixarenes 3a–3c) were synthesized by the reaction of 2‐bromomethyl‐1,4,6‐trioxaspiro[4.4]nonane with …
Number of citations: 28 onlinelibrary.wiley.com
T Kim, K Komatsu, O Sugihara, T Kaino… - … and Devices X, 2008 - spiedigitallibrary.org
Polymers are attractive materials for optical waveguide applications due to their low cost, easy processibility and good flexibility. One of the highest priorities in the improvement of …
Number of citations: 2 www.spiedigitallibrary.org

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